methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane ring system, which is further esterified with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of photochemistry to access new building blocks. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the bicyclo[2.1.1]hexane ring system provides structural rigidity and stability. The ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic structure but differ in the substituents attached to the ring system.
Bromophenyl derivatives: Compounds with a bromophenyl group attached to different core structures.
Uniqueness
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to the combination of the bromophenyl group and the bicyclo[2.1.1]hexane ring system.
Properties
IUPAC Name |
methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-17-12(16)14-6-5-13(8-14,9-14)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVFGZSUCZHOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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